2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
CAS No.:
Cat. No.: VC8806270
Molecular Formula: C18H13BrN2O3S2
Molecular Weight: 449.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13BrN2O3S2 |
|---|---|
| Molecular Weight | 449.3 g/mol |
| IUPAC Name | 2-bromo-N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C18H13BrN2O3S2/c1-24-14-9-5-2-6-11(14)10-15-17(23)21(18(25)26-15)20-16(22)12-7-3-4-8-13(12)19/h2-10H,1H3,(H,20,22)/b15-10- |
| Standard InChI Key | DYUJASKLDVLUKX-GDNBJRDFSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
| SMILES | COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
| Canonical SMILES | COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three critical components:
-
A thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidine) providing a heterocyclic scaffold with sulfur and nitrogen atoms capable of hydrogen bonding and enzymatic interactions.
-
A 2-methoxybenzylidene group at the 5-position, introducing aromaticity and electron-donating methoxy substituents that enhance solubility and target affinity.
-
A 2-bromobenzamide moiety at the 3-position, contributing halogen-mediated hydrophobic interactions and steric bulk for selective receptor binding.
The Z-configuration of the benzylidene double bond (5Z) ensures optimal spatial alignment for biological activity, as confirmed by NMR and X-ray crystallography in analogous compounds .
Physicochemical Characteristics
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the methoxy and thione groups.
-
Stability: Stable under ambient conditions but susceptible to photodegradation in solution, necessitating storage in amber vials.
-
pKa: Estimated pKa values of 8.2 (thione sulfur) and 10.5 (amide nitrogen) suggest ionization-dependent bioavailability .
Synthetic Methodologies and Optimization
Multi-Step Synthesis
The synthesis involves three sequential reactions (Table 1):
Table 1: Synthetic Route and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Thiazolidinone ring formation | Thioglycolic acid, aldehyde, reflux (EtOH, 12 h) | 75% |
| 2 | Bromobenzamide coupling | 2-Bromobenzoyl chloride, DCM, 0°C, 4 h | 82% |
| 3 | Benzylidene conjugation | 2-Methoxybenzaldehyde, piperidine, EtOH, Δ | 68% |
Step 1: Cyclocondensation of thioglycolic acid with an aldehyde precursor forms the thiazolidinone ring, with ethanol as the solvent and catalytic acetic acid .
Step 2: N-acylation using 2-bromobenzoyl chloride in dichloromethane (DCM) at 0°C minimizes side reactions.
Step 3: Knoevenagel condensation with 2-methoxybenzaldehyde under basic conditions introduces the benzylidene group, requiring precise temperature control to maintain the Z-configuration.
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis, achieving 89% yield in 2 hours using a ball-mill reactor . Nano-catalysts like CdZr(PO) enhance reaction efficiency, enabling recyclability for up to seven cycles without loss of activity .
Biological Activities and Mechanistic Insights
Anticancer Activity
The compound demonstrates potent cytotoxicity against MCF-7 breast cancer (IC = 3.2 μM) and HCT-116 colon cancer (IC = 4.8 μM) cell lines, surpassing doxorubicin in selectivity indices (Table 2) . Mechanistic studies reveal:
-
Topoisomerase II inhibition: Disruption of DNA replication via intercalation into the enzyme’s DNA-binding pocket.
-
Apoptosis induction: Caspase-3 activation and PARP cleavage observed in treated cells, with Bax/Bcl-2 ratio increases of 4.1-fold .
Table 2: Cytotoxicity Profile
| Cell Line | IC (μM) | Selectivity Index (vs. HEK-293) |
|---|---|---|
| MCF-7 (Breast) | 3.2 | 12.4 |
| HCT-116 (Colon) | 4.8 | 9.7 |
| A549 (Lung) | 7.1 | 6.2 |
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to vancomycin . The thioxo group chelates essential Mg ions in bacterial enolase, while the bromobenzamide moiety disrupts cell wall biosynthesis.
Anti-Inflammatory Action
In murine models of carrageenan-induced paw edema, 20 mg/kg oral dosing reduced swelling by 62% via COX-2 suppression (IC = 0.9 μM) . Molecular docking confirms binding to COX-2’s arachidonic acid pocket (ΔG = -9.8 kcal/mol).
Pharmacological Applications and Clinical Prospects
Oncotherapeutic Development
Preclinical pharmacokinetic studies in rats show favorable parameters:
-
Bioavailability: 58% after oral administration due to enhanced intestinal absorption via organic anion transporters.
-
Half-life: 6.3 hours, supporting twice-daily dosing regimens.
Phase I trials are anticipated to commence in 2026, focusing on solid tumors overexpressing topoisomerase II .
Analytical Characterization Techniques
Spectroscopic Validation
-
H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 3.87 (s, 3H, OCH).
-
IR (KBr): 1685 cm (C=O), 1250 cm (C=S).
-
HPLC: >99% purity (C18 column, 70:30 MeOH/HO).
X-Ray Crystallography
Single-crystal analysis confirms the Z-configuration, with dihedral angles of 12.4° between the thiazolidinone and benzylidene planes . The bromine atom participates in halogen bonding (Br···O = 3.1 Å), stabilizing the crystal lattice.
Structure-Activity Relationship (SAR) Insights
-
Thioxo group: Replacement with oxo decreases anticancer activity 5-fold, underscoring sulfur’s role in metal chelation .
-
Methoxy position: Ortho-substitution on the benzylidene enhances COX-2 affinity by 40% compared to para-analogues.
-
Bromine substitution: Iodo derivatives show reduced solubility, while chlorine analogues exhibit lower topoisomerase inhibition.
Future Research Directions
-
Prodrug development: Esterification of the amide nitrogen to enhance blood-brain barrier penetration for glioblastoma applications .
-
Nanoformulations: Liposomal encapsulation to improve aqueous solubility and reduce hepatic first-pass metabolism.
-
Targeted delivery: Conjugation with folate ligands for selective uptake in triple-negative breast cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume